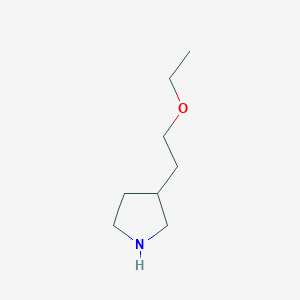

3-(2-乙氧基乙基)吡咯烷

描述

3-(2-Ethoxyethyl)pyrrolidine is a chemical compound with the formula C8H17NO. It contains a total of 27 bonds, including 10 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a secondary amine (aliphatic), an ether (aliphatic), and a Pyrrolidine .Chemical Reactions Analysis

While specific chemical reactions involving 3-(2-Ethoxyethyl)pyrrolidine are not available, pyrrolidine rings are known to be involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .科学研究应用

Drug Discovery Versatile Scaffold

Pyrrolidine rings, including derivatives like “3-(2-Ethoxyethyl)pyrrolidine”, are often used as a versatile scaffold in drug discovery. They are known for their target selectivity, which allows for the development of bioactive molecules with specific actions. This characteristic makes them valuable in creating novel therapeutic agents .

Pharmacotherapy Antitumor Activity

Pyrrolidine derivatives have shown promise in pharmacotherapy, particularly in cancer treatment. Some compounds have exhibited potent antitumor activity, comparable or superior to standard drugs like doxorubicin. This suggests that “3-(2-Ethoxyethyl)pyrrolidine” could potentially be explored for its antitumor properties .

Analytical Chemistry Chromatography and Mass Spectrometry

In analytical chemistry, pyrrolidine derivatives can be used in chromatography and mass spectrometry for the separation, identification, and quantification of chemical compounds. Their unique properties may enhance the accuracy and efficiency of these analytical methods .

Biopharma Production Synthesis of Active Pharmaceutical Ingredients (APIs)

The pyrrolidine ring is a common feature in many active pharmaceutical ingredients (APIs). Its presence in “3-(2-Ethoxyethyl)pyrrolidine” could make it a candidate for the synthesis of APIs, contributing to the production of various medications .

Life Science Research Molecular Probes

In life science research, pyrrolidine derivatives can serve as molecular probes. They can be used to study biological processes by interacting with specific molecules within cells, providing insights into cellular functions and mechanisms .

Safety Controlled Environment and Cleanroom Solutions

The stability and reactivity of pyrrolidine derivatives can be leveraged in safety protocols within controlled environments and cleanrooms. They may be used in the development of safety measures or materials that help maintain the integrity of these specialized spaces .

安全和危害

While specific safety and hazard information for 3-(2-Ethoxyethyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include 3-(2-ethoxyethyl)pyrrolidine, have been shown to possess several important biological activities . These activities suggest that 3-(2-Ethoxyethyl)pyrrolidine may interact with a variety of cellular targets.

Mode of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that 3-(2-Ethoxyethyl)pyrrolidine may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that 3-(2-Ethoxyethyl)pyrrolidine impacts multiple biochemical pathways

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine derivatives, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that 3-(2-Ethoxyethyl)pyrrolidine may have favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that 3-(2-Ethoxyethyl)pyrrolidine induces a variety of molecular and cellular changes

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents . This suggests that the action of 3-(2-Ethoxyethyl)pyrrolidine may be influenced by its molecular environment.

属性

IUPAC Name |

3-(2-ethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-6-4-8-3-5-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGCQZXMWOKOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309093 | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220038-50-5 | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

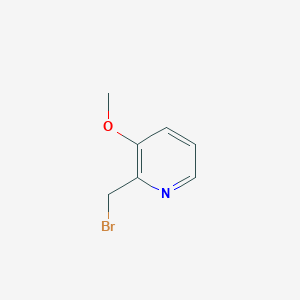

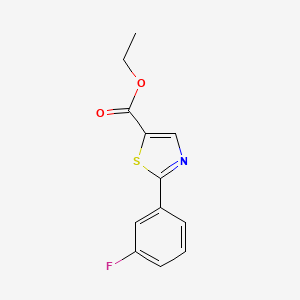

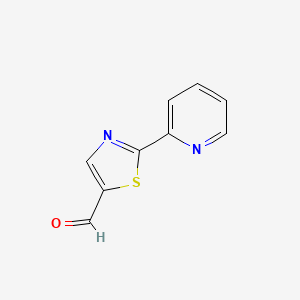

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)